molecular formula C17H12BrN3O3 B6139106 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Katalognummer B6139106
Molekulargewicht: 386.2 g/mol
InChI-Schlüssel: MLYLIZCSQINFMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD4 Inhibitor, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule has been found to exhibit potent inhibitory effects on the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and chromatin remodeling. Therefore, the inhibition of BRD4 has emerged as a promising strategy for the treatment of several diseases, including cancer, inflammation, and cardiovascular disorders.

Wirkmechanismus

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor exerts its inhibitory effects on this compound by binding to its bromodomain, which is responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the interaction of this compound with chromatin, thereby inhibiting its transcriptional activity. Moreover, this compound inhibition leads to the downregulation of several oncogenic pathways, including MYC and NF-κB, which are known to be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle regulatory proteins and pro-apoptotic genes. Moreover, this molecule has been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, this compound inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation. Furthermore, this molecule has been found to improve cardiac function and reduce infarct size in animal models of myocardial infarction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor is its potent inhibitory effects on this compound, which makes it a valuable tool for studying the role of this compound in various cellular processes. Moreover, this molecule has been found to exhibit high selectivity for this compound, with minimal off-target effects. However, one of the limitations of this compound inhibitor is its poor solubility in aqueous solutions, which can make its use in cell culture experiments challenging. Additionally, this molecule has been found to exhibit some toxicity in certain cell lines, which can limit its use in some experimental settings.

Zukünftige Richtungen

Several future directions for the study of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor can be identified. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory effects of this molecule on this compound. Secondly, the potential therapeutic applications of this compound inhibitor in various diseases, including cancer, inflammation, and cardiovascular disorders, need to be further explored. Thirdly, the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties is warranted. Lastly, the use of this compound inhibitor in combination with other therapeutic agents, such as chemotherapy and immunotherapy, needs to be investigated to determine its potential synergistic effects.

Synthesemethoden

The synthesis of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of acetic acid and ammonium acetate. The resulting intermediate is then treated with phosphorous oxychloride to form the corresponding pyrimidine derivative. The final product is obtained by the reaction of the pyrimidine derivative with hydrazine hydrate in the presence of acetic acid.

Wissenschaftliche Forschungsanwendungen

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting the growth and proliferation of cancer cells, including leukemia, lymphoma, and solid tumors. Moreover, this compound inhibition has been shown to suppress inflammation by modulating the expression of pro-inflammatory genes. Additionally, this molecule has been found to exhibit cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.

Eigenschaften

IUPAC Name

5-[(4-bromophenyl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-11-6-8-12(9-7-11)19-10-14-15(22)20-17(24)21(16(14)23)13-4-2-1-3-5-13/h1-10,23H,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYLIZCSQINFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.